molecular formula C12H14N2O5 B326138 methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate

Katalognummer: B326138
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: UOOPVBNHUUAZSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate is an organic compound with the molecular formula C12H14N2O6. This compound is characterized by the presence of a nitrophenyl group, an amino group, and a butanoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate typically involves the reaction of 2-methyl-5-nitroaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to undergo reduction and substitution reactions allows it to form various derivatives with different biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C12H14N2O5

Molekulargewicht

266.25 g/mol

IUPAC-Name

methyl 4-(2-methyl-5-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C12H14N2O5/c1-8-3-4-9(14(17)18)7-10(8)13-11(15)5-6-12(16)19-2/h3-4,7H,5-6H2,1-2H3,(H,13,15)

InChI-Schlüssel

UOOPVBNHUUAZSR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.